molecular formula C16H17N7O B7351027 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide

カタログ番号 B7351027
分子量: 323.35 g/mol
InChIキー: KPZDBWQKIUOYOD-CABCVRRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been widely used in scientific research. CPI-455 is a potent and selective inhibitor of histone demethylase LSD1, which has been implicated in many diseases, including cancer, neurodegenerative disorders, and inflammation.

作用機序

The mechanism of action of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide involves the inhibition of LSD1, which is a flavin-dependent histone demethylase that catalyzes the removal of methyl groups from lysine 4 of histone H3. LSD1 is overexpressed in many types of cancer and has been shown to promote cancer cell proliferation and survival. The inhibition of LSD1 by this compound leads to the accumulation of methylated histone H3, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. This results in the induction of differentiation and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce differentiation and apoptosis, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, such as Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition. In inflammation, such as sepsis, this compound has been shown to reduce cytokine production and improve survival.

実験室実験の利点と制限

The advantages of using N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide in lab experiments include its potency and selectivity for LSD1, its well-established synthesis method, and its ability to induce differentiation and apoptosis in cancer cells. The limitations of using this compound in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its high cost.

将来の方向性

There are several future directions for the use of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide in scientific research. One direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Another direction is to study the role of LSD1 in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of more potent and selective LSD1 inhibitors based on the structure of this compound is a promising direction for future research.

合成法

The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide involves several steps, including the preparation of the key intermediate, N-(1,3-dioxoisoindolin-2-yl)cyclopentanecarboxamide, and the coupling of this intermediate with 4-aminobenzoic acid. The final step involves the conversion of the amide group to a tetrazole group using tetrazole-1-yl-acetic acid. The synthesis of this compound has been reported in several publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including NMR and HPLC.

科学的研究の応用

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide has been widely used in scientific research as a tool compound to study the role of LSD1 in various biological processes. LSD1 is a histone demethylase that is involved in the regulation of gene expression, chromatin remodeling, and DNA damage response. The inhibition of LSD1 by this compound has been shown to induce differentiation and apoptosis in cancer cells, suggesting that LSD1 is a potential therapeutic target for cancer treatment. In addition, this compound has been used to study the role of LSD1 in neurodegenerative disorders, such as Alzheimer's disease, and inflammation, such as sepsis.

特性

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(12-3-1-4-13(9-12)23-11-18-20-21-23)19-14-5-2-6-15(14)22-8-7-17-10-22/h1,3-4,7-11,14-15H,2,5-6H2,(H,19,24)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDBWQKIUOYOD-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。